N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-phenyl-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13(16-10-12-8-4-5-9-15-12)14(19)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHHMLDBKFNDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807639 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide typically involves the reaction of N-phenyl ethanediamide with 2-pyridylmethyl chloride under basic conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound hydride.
Substitution: Formation of various substituted ethanediamide derivatives.
Scientific Research Applications
N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in studies involving metal ion chelation and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide involves its ability to chelate metal ions, thereby affecting various biochemical pathways. It can inhibit enzymes by binding to their active sites and disrupting their function. The compound’s interaction with metal ions also plays a role in its pro-apoptotic effects, particularly in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 5-chloro substituent in increases reactivity compared to the parent pyridine in the target compound.
- Solubility Modifiers : The methoxy group in enhances aqueous solubility, whereas the phenyl group in the target compound may reduce it.
- Backbone Flexibility : Piperidine-based analogs exhibit conformational rigidity, contrasting with the ethanediamide’s planar amide bonds.
Physicochemical Properties
Notable Trends:
Biological Activity
N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a phenyl group and a pyridine moiety linked through an ethanediamide backbone . Its molecular formula is CHN, with a molecular weight of approximately 365.4 g/mol. The unique structural characteristics contribute to its diverse biological activities.
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Receptor Tyrosine Kinases (RTKs) : Similar compounds have shown the ability to inhibit RTKs, which play critical roles in cell signaling pathways related to growth and survival. This inhibition can alter the phosphorylation state of target proteins, impacting downstream signaling pathways such as PI3K/Akt and MAPK/ERK, which are essential for cell proliferation and differentiation.
- Apoptosis Induction : Research indicates that this compound may induce apoptosis in cancer cell lines. For example, studies have shown that compounds with similar structures can trigger programmed cell death in HCT116 cells, suggesting potential anticancer properties .
Biological Activity Overview
The compound has been investigated for various biological activities, including:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
Table 1: Comparative Biological Activities of Related Compounds
Case Study: Apoptosis Induction in HCT116 Cells
In a controlled study, HCT116 cells were exposed to varying concentrations of this compound. Results indicated significant apoptosis induction compared to control groups, with a marked increase in both apoptotic and necrotic cell populations following treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide, and how can purity be validated?
- Methodology : Multi-step synthesis typically involves coupling phenyl and pyridylmethyl moieties to an ethanediamide backbone under controlled conditions (e.g., inert atmosphere, 60–80°C). Key steps include amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) and purification via column chromatography. Purity is validated using HPLC (>95% purity threshold) and NMR spectroscopy (absence of extraneous peaks in and spectra) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points indicate successful synthesis?
- Methodology :
- NMR : NMR should show distinct peaks for the phenyl protons (δ 7.2–7.5 ppm), pyridyl protons (δ 8.0–8.5 ppm), and amide NH protons (δ 6.5–7.0 ppm). NMR confirms carbonyl carbons (δ 165–170 ppm).
- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion ([M+H]) with the theoretical molecular weight (±0.001 Da).
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm) .
Q. What are the primary functional groups influencing the compound's reactivity?
- Methodology : The ethanediamide core enables hydrogen bonding and metal coordination. The pyridyl group acts as a Lewis base, facilitating interactions with metal ions (e.g., Cu, Zn), while the phenyl group contributes to π-π stacking in biological targets. Reactivity assays (e.g., hydrolysis under acidic/basic conditions) can quantify stability .
Advanced Research Questions
Q. How can SHELXL be utilized to refine the crystal structure of this compound, and what challenges arise from its molecular geometry?
- Methodology : Single-crystal X-ray diffraction data are processed using SHELXL for structure solution and refinement. Challenges include resolving disorder in flexible substituents (e.g., pyridylmethyl group) and modeling hydrogen atoms accurately. Anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis validate intermolecular interactions (e.g., hydrogen bonds, π-stacking) .
Q. What strategies resolve discrepancies in biological activity data across different assay conditions?
- Methodology : Contradictions may arise from assay-specific variables (e.g., cell line viability vs. enzymatic inhibition). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., SPR for binding affinity). Statistical tools (e.g., ANOVA with post-hoc tests) identify significant outliers .
Q. How does the compound act as a ligand in metal complexes, and what applications does this have in material science or catalysis?
- Methodology : The pyridyl and amide groups form stable coordination complexes with transition metals (e.g., Co, Ni). Spectrophotometric titrations (UV-Vis) and cyclic voltammetry determine stoichiometry and redox properties. Applications include catalysis (e.g., Suzuki coupling) or as MRI contrast agents .
Q. What computational methods predict the compound's reactivity and interaction with biological targets?
- Methodology : DFT calculations (e.g., B3LYP/6-311+G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) simulates binding to targets (e.g., kinase enzymes), with binding energy scores (<-7.0 kcal/mol indicating strong affinity). MD simulations assess stability of ligand-receptor complexes .
Q. How does structural modification of substituents (e.g., halogenation, alkylation) affect pharmacological properties?
- Methodology : SAR studies compare derivatives with varied substituents. For example:
- Halogenation (Cl, F) : Enhances lipophilicity (logP ↑) and membrane permeability (Caco-2 assay).
- Alkyl chains : Modify metabolic stability (CYP450 inhibition assays).
- Pyridyl vs. thienyl : Alters metal-binding selectivity (ITC titration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
